Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate

Description

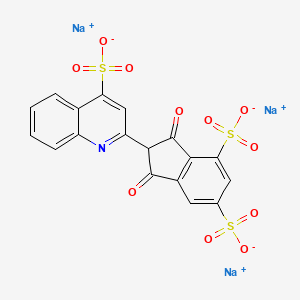

Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate is a polycyclic aromatic compound featuring a quinolinyl moiety fused to an indene core, functionalized with three sulfonate groups (‑SO₃⁻) and two ketone groups. The sodium counterions enhance its aqueous solubility, making it suitable for applications in dyes, fluorescent probes, or pharmaceuticals. Its synthesis likely involves sulfonation of precursor heterocycles, analogous to methods for 4-substituted 3-quinolinesulfonic acids .

Properties

Molecular Formula |

C18H8NNa3O11S3 |

|---|---|

Molecular Weight |

579.4 g/mol |

IUPAC Name |

trisodium;1,3-dioxo-2-(4-sulfonatoquinolin-2-yl)indene-4,6-disulfonate |

InChI |

InChI=1S/C18H11NO11S3.3Na/c20-17-10-5-8(31(22,23)24)6-14(33(28,29)30)15(10)18(21)16(17)12-7-13(32(25,26)27)9-3-1-2-4-11(9)19-12;;;/h1-7,16H,(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 |

InChI Key |

AMTPPJRIHDOHOI-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3C(=O)C4=C(C3=O)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Condensation of Quinaldine and Phthalic Anhydride

The first step involves the condensation of quinaldine (2-methylquinoline) with phthalic anhydride to form 2-(2-quinolinyl)-1,3-indandione. This reaction is catalyzed by Lewis acids such as zinc chloride or zinc oxide.

Key Parameters :

The mechanism involves:

- Dehydration : Phthalic anhydride reacts with quinaldine under acidic conditions.

- Cyclization : Formation of the indandione core via intramolecular attack.

Sulfonation with Fuming Sulfuric Acid

The indandione intermediate undergoes sulfonation using fuming sulfuric acid (oleum) to introduce sulfonate groups. The degree of sulfonation (mono-, di-, or trisulfonate) depends on reaction severity.

Key Parameters :

| Parameter | Value/Description | Source |

|---|---|---|

| Sulfonating Agent | Fuming sulfuric acid (20–30% SO₃) | |

| Temperature | 40–60°C | |

| Reaction Time | 30 minutes to 2 hours | |

| Workup | Neutralization with NaOH, filtration |

Mechanism :

- Electrophilic Attack : Sulfur trioxide (SO₃) adds to the aromatic ring at activated positions.

- Deprotonation : Formation of sulfonic acid intermediates.

- Neutralization : Reaction with sodium hydroxide yields sodium sulfonates.

Reaction Optimization for Trisulfonation

Achieving trisulfonation requires stringent control of sulfonation conditions.

Influence of Temperature

Higher temperatures (e.g., 60°C) favor deeper sulfonation but risk decomposition. Optimal conditions balance sulfonation efficiency and stability.

| Temperature (°C) | Sulfonation Degree | Dominant Product |

|---|---|---|

| 40 | Low | Monosulfonate |

| 50–60 | Moderate | Disulfonate |

| >60 | High | Trisulfonate |

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency by stabilizing intermediates.

| Solvent | Sulfonation Efficiency | Notes |

|---|---|---|

| Dichlorobenzene | Moderate | High boiling point |

| DMF | High | Polar aprotic |

| Acetic Acid | Low | Proton donor |

Based on solvent properties and reaction outcomes.

Purification and Characterization

Separation of Sulfonation Isomers

Trisulfonate is typically a minor component in the sulfonation mixture. Affinity chromatography or pH-zone refining countercurrent chromatography (CCC) is used to isolate it.

Example Protocol :

Chemical Reactions Analysis

Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions are typically quinoline derivatives with modified functional groups .

Scientific Research Applications

Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate has a wide range of scientific research applications:

Chemistry: It is used as a pH indicator and a reagent in various chemical reactions.

Biology: The compound is employed in staining techniques for microscopy and histology.

Medicine: It is used in the formulation of certain pharmaceuticals and as a diagnostic dye in medical imaging.

Industry: The compound is widely used as a colorant in food, cosmetics, and textiles.

Mechanism of Action

The mechanism of action of Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate involves its interaction with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, altering their structure and function. The sulfonate groups enhance the compound’s solubility in water, allowing it to interact with cellular components effectively . The pathways involved in its action include the modulation of enzyme activity and the disruption of cellular membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a broader class of sulfonated heterocycles. Key comparisons include:

1-Alkyl-1,4-dihydro-4-thioxo-3-quinolinesulfonamides

- Functional Groups : Sulfonamide (‑SO₂NH₂) and thioxo (C=S) vs. sulfonate (‑SO₃⁻) and dioxo (C=O) in the target compound.

- Solubility : Sulfonamides exhibit moderate solubility due to reduced ionic character, whereas trisodium sulfonates are highly water-soluble.

- Applications : Sulfonamides are often antibacterial agents , while the target compound’s solubility and conjugation suggest dye or sensor applications.

Azosulfamide (Disodium 2-(4'-sulfamylphenylazo)-7-acetamido-1-hydroxynaphthalene-3,6-disulfonate)

- Core Structure: Naphthalene vs. indene-quinoline fusion.

- Functional Groups : Azo (‑N=N‑) and sulfamyl (‑SO₂NH₂) vs. sulfonate and ketone groups.

- Applications : Azosulfamide is an antibacterial agent , whereas the target compound’s extended π-system may prioritize optical applications.

Trisodium Phosphate (Na₃PO₄)

- Structure: Simple inorganic salt vs. complex organic sulfonate.

- Use : Industrial cleaning agent vs. specialized chemical applications.

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Key Functional Groups | Solubility (Water) | Primary Applications |

|---|---|---|---|---|

| Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate | C₁₈H₁₀NNa₃O₁₀S₃ | Quinolinyl, sulfonate, dioxo | High | Dyes, Sensors |

| 1-Alkyl-1,4-dihydro-4-thioxo-3-quinolinesulfonamide | C₁₂H₁₃N₃O₂S₂ | Sulfonamide, thioxo | Moderate | Antibacterials |

| Azosulfamide | C₁₈H₁₄N₄Na₂O₁₀S₃ | Azo, naphthalene, sulfonate | High | Antibacterials |

| Trisodium Phosphate | Na₃PO₄ | Phosphate | High | Detergents, Cleaners |

Research Findings

Sulfonate vs. Sulfonamide : Sulfonate groups (‑SO₃⁻) impart higher solubility and ionic character compared to sulfonamides (‑SO₂NH₂), making the target compound more suitable for aqueous formulations .

Synthetic Pathways: Analogous to 4-chloro-3-quinolinesulfonamide derivatization , the target compound may involve sulfonation of a preformed indene-quinoline backbone.

Crystallography : Structural refinement of similar sulfonated heterocycles frequently uses SHELX software , suggesting its utility for this compound’s characterization.

Key Notes

- Contradictions : While sulfonamides (e.g., 1-alkyl derivatives) prioritize bioactivity, sulfonates like the target compound favor solubility and stability, indicating divergent applications .

- Methodology : SHELX remains a standard for small-molecule crystallography , though advanced techniques may be needed for complex sulfonated systems.

- Safety : Unlike trisodium phosphate , the organic sulfonate’s toxicity profile would require specialized handling data.

Biological Activity

Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate, commonly known as Quinoline Yellow (CAS No. 8004-92-0), is a synthetic dye with diverse applications in the food and pharmaceutical industries. This compound has garnered attention for its biological activity, particularly its potential toxicological effects and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C18H9NNa3O11S3 |

| Molecular Weight | 579.41 g/mol |

| Appearance | Yellow to orange-brown powder |

| Melting Point | 240 °C |

| Solubility | Soluble in water (225 g/L at 20 °C) |

Quinoline Yellow's biological activity is primarily linked to its ability to interact with various biochemical pathways. It has been shown to exhibit antioxidant properties , which can mitigate oxidative stress in cells. This action is crucial in preventing cellular damage caused by free radicals.

Antioxidant Activity

Research indicates that Quinoline Yellow can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This property suggests its potential use in therapeutic applications aimed at oxidative stress-related diseases.

Toxicological Profile

Despite its beneficial properties, Quinoline Yellow has raised concerns regarding its safety profile:

Case Studies

- In Vivo Studies : A study conducted on rats demonstrated that Quinoline Yellow could induce hepatic enzyme alterations, suggesting possible liver toxicity upon prolonged exposure .

- Cell Culture Experiments : In vitro studies utilizing human cell lines have shown that Quinoline Yellow can inhibit cell proliferation at higher concentrations, raising concerns about its use in food products .

Regulatory Status

Quinoline Yellow is approved for use as a food additive in several countries; however, its usage is restricted due to potential health risks associated with long-term consumption. Regulatory bodies like the European Food Safety Authority (EFSA) have set acceptable daily intake limits based on available toxicological data.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Trisodium 1,3-dioxo-2-(4-sulfonato-2-quinolinyl)indene-4,6-disulfonate, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation and condensation reactions. For example, sulfonyl chloride intermediates (e.g., trifluoromethanesulfonyl chloride) are used to introduce sulfonate groups, followed by coupling with quinoline derivatives under controlled pH and temperature . To optimize yield, researchers should employ real-time monitoring (e.g., HPLC or NMR) to track intermediate formation and adjust reaction kinetics. Purification via membrane-based separation technologies (e.g., nanofiltration) can enhance purity by removing unreacted precursors .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational methods:

- X-ray crystallography for absolute configuration determination.

- UV-Vis and fluorescence spectroscopy to study electronic transitions, particularly the π-π* interactions in the quinoline and indene moieties.

- DFT calculations to model charge distribution and predict reactivity sites .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s coordination chemistry with transition metals?

- Methodological Answer :

- Step 1 : Screen metal ions (e.g., Fe³⁺, Cu²⁺) using isothermal titration calorimetry (ITC) to quantify binding affinity.

- Step 2 : Employ EXAFS or XPS to analyze metal-sulfonate coordination geometry.

- Step 3 : Link findings to theoretical frameworks (e.g., hard-soft acid-base theory) to predict selectivity trends .

Q. How can researchers resolve contradictions in spectral data (e.g., fluorescence quenching vs. enhancement) during analyte sensing?

- Methodological Answer :

- Hypothesis Testing : Systematically vary analyte concentration, solvent polarity, and ionic strength to identify quenching mechanisms (e.g., static vs. dynamic).

- Advanced Techniques : Time-resolved fluorescence spectroscopy to distinguish between energy transfer and electron-transfer pathways.

- Data Reconciliation : Use statistical tools like principal component analysis (PCA) to isolate variables causing discrepancies .

Q. What computational strategies are effective for modeling the compound’s interaction with biological macromolecules?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Parameterize the force field using sulfonate group partial charges derived from ab initio calculations.

- Docking Studies : Focus on electrostatic complementarity between sulfonate groups and positively charged protein pockets (e.g., lysozyme).

- Validation : Cross-validate predictions with surface plasmon resonance (SPR) binding assays .

Research Design and Theoretical Frameworks

Q. How should researchers design studies to evaluate the compound’s role in heterogeneous catalysis?

- Methodological Answer :

- Guiding Theory : Anchor the study in transition-state theory to explain catalytic mechanisms.

- Experimental Design : Use a fractional factorial design to test variables (e.g., catalyst loading, solvent, temperature).

- Characterization : Combine in situ IR spectroscopy and TEM to correlate activity with surface sulfonate density .

Q. What frameworks address the compound’s environmental fate in aqueous systems?

- Methodological Answer :

- Conceptual Model : Apply fugacity-based models to predict partitioning between water, sediment, and biota.

- Analytical Methods : Use LC-MS/MS to track degradation products under UV irradiation or microbial action.

- Data Interpretation : Link degradation kinetics to molecular descriptors (e.g., sulfonate group lability) via QSAR models .

Data Presentation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.